molecular formula C27H44N10O12 B1241346 Streptonicozid

Streptonicozid

Cat. No.: B1241346
M. Wt: 700.7 g/mol
InChI Key: JCBKYEIGGFKWPQ-IOIBFPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Streptoniazid involves the chemical modification of streptomycin. The process typically includes the introduction of an isonicotinoylhydrazono group to the streptomycin molecule. This modification is achieved through a series of chemical reactions, including condensation and cyclization reactions, under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production of Streptoniazid follows a similar synthetic route but on a larger scale. The process involves the use of bioreactors for the fermentation of Streptomyces bacteria to produce streptomycin, followed by chemical modification to obtain Streptoniazid. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Streptoniazid undergoes various chemical reactions, including:

    Oxidation: Streptoniazid can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: Streptoniazid can undergo substitution reactions, particularly nucleophilic substitution, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like ammonia and primary amines are commonly used.

Major Products

The major products formed from these reactions include various derivatives of Streptoniazid, which may have different pharmacological properties and applications.

Scientific Research Applications

Streptoniazid has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying the chemical behavior of antibiotics and their derivatives.

    Biology: Streptoniazid is used in research on bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: It is studied for its potential use in treating tuberculosis and other bacterial infections.

    Industry: Streptoniazid is used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Streptoniazid exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This leads to the death of the bacterial cell. The molecular targets of Streptoniazid include the 30S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.

Comparison with Similar Compounds

Streptoniazid is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:

Streptoniazid stands out due to its specific chemical modification, which enhances its effectiveness against tuberculosis and its unique mechanism of action.

Properties

Molecular Formula

C27H44N10O12

Molecular Weight

700.7 g/mol

IUPAC Name

N-[(E)-[5-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-3-hydroxy-2-methyloxolan-3-yl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C27H44N10O12/c1-9-27(45,8-34-37-22(44)10-3-5-33-6-4-10)21(49-23-14(32-2)18(42)15(39)11(7-38)47-23)24(46-9)48-20-13(36-26(30)31)16(40)12(35-25(28)29)17(41)19(20)43/h3-6,8-9,11-21,23-24,32,38-43,45H,7H2,1-2H3,(H,37,44)(H4,28,29,35)(H4,30,31,36)/b34-8+

InChI Key

JCBKYEIGGFKWPQ-IOIBFPCHSA-N

Isomeric SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(/C=N/NC(=O)C4=CC=NC=C4)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O

Synonyms

streptomycinylidenisonicotinhydrazide
streptoniazide
streptonicozid

Origin of Product

United States

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